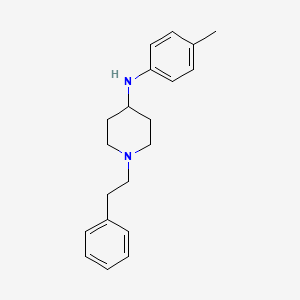

N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine

Vue d'ensemble

Description

The compound "N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine" is a synthetic molecule that likely exhibits pharmacological properties due to its structural similarity to other piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a wide range of applications in medicinal chemistry. The presence of the 4-methylphenyl and 2-phenylethyl substituents suggests potential interactions with biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in several studies. For instance, the synthesis of N-heterocyclic 4-piperidinamines with antihistaminic activity involved cyclodesulfurization, monoalkylation, and deprotection steps . Similarly, analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine were synthesized using condensation, Grignard reactions, and aminomethylation . These methods could potentially be adapted for the synthesis of "N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine."

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using spectroscopic techniques such as NMR and mass spectroscopy . For example, the crystal structure of a novel piperidine derivative was determined by X-ray crystallography, and its molecular geometry was analyzed using density functional theory (DFT) . These techniques could be employed to determine the precise structure of "N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine."

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The Schiff base formation is one such reaction, as seen in the synthesis of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine . The reactivity of the compound could be explored through similar condensation reactions or other transformations relevant to its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For instance, the introduction of N-phenyl substitutions in stilbene derivatives has been shown to affect their fluorescence properties . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like acidity/basicity and reactivity, would be important to characterize for "N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine." These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.

Applications De Recherche Scientifique

Food Safety and Carcinogenic Potential

Research on food-derived amines, including aromatic amines, has shown that these compounds can serve as precursors to carcinogenic N-nitroso compounds in vivo, emphasizing the importance of understanding their occurrence and transformation. These findings are critical in the context of dietary exposures and their implications for human health (Lin, 1986).

Pharmacological Applications

Aromatic amines and piperidines are key pharmacophoric groups in several antipsychotic agents. Their structural modifications can significantly affect potency and selectivity at D2-like receptors, underscoring their potential in developing new therapeutic agents (Sikazwe et al., 2009).

Environmental and Biotechnological Research

Biogenic amines' catabolism by Pseudomonas species illustrates these bacteria's capability to degrade a wide range of amines, highlighting pathways for environmental detoxification and biotechnological applications (Luengo & Olivera, 2020).

Analytical Chemistry and Food Science

The analysis of biogenic amines in foods is crucial due to their implications for food safety and quality. Advances in analytical techniques have enhanced our ability to detect and quantify these compounds, aiding in the management of food safety risks (Önal, 2007).

Advanced Materials and Chemical Synthesis

The use of amines in the synthesis of complex molecules and materials, such as recyclable copper catalyst systems for C-N bond formation, showcases the role of these compounds in facilitating chemical transformations and developing new materials and processes (Kantam et al., 2013).

Propriétés

IUPAC Name |

N-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-7-9-19(10-8-17)21-20-12-15-22(16-13-20)14-11-18-5-3-2-4-6-18/h2-10,20-21H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFZZKQMVFHCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037087 | |

| Record name | Despropionyl p-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

CAS RN |

28456-20-4 | |

| Record name | Despropionyl p-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)

![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)

![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026222.png)

![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)

![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)